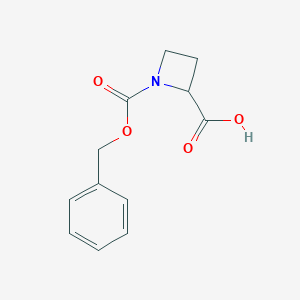

1-Benzyloxycarbonylazetidine-2-carboxylic acid

Descripción general

Descripción

1-Benzyloxycarbonylazetidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO4. It has a molecular weight of 235.24 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-2-azetidinecarboxylic acid . The InChI code is 1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a colourless oil . It has a molecular weight of 235.24 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Oligodeoxyribonucleotides

The synthesis of oligodeoxyribonucleotides using N-benzyloxycarbonyl-blocked nucleosides demonstrates the utility of benzyl carbamate protection in nucleic acid chemistry. This method allows for the incorporation of blocked nucleosides into oligodeoxyribonucleotides, followed by efficient deprotection using transfer hydrogenation, without reducing pyrimidine bases (Watkins, Kiely, & Rapoport, 1982).

Chirospecific Syntheses of Amino Acids

A chirospecific method for preparing optically pure 1-carboxy-7-azabicycloheptane amino acids from L-glutamic acid highlights the role of benzyloxycarbonyl protection in generating peptidomimetics. This process facilitates the synthesis of symmetrical and chiral amino acid homologues, contributing to the development of novel conformational probes (Campbell & Rapoport, 1996).

Metal Complexation Studies

Research on the complexation of zinc by tripodal pseudopeptide ligands underscores the significance of benzyloxycarbonyl-protected amino acids in modeling metalloenzyme activities. This study provides insights into the coordination chemistry relevant to biological systems, such as carbonic anhydrase mimics (Gelinsky, Vogler, & Vahrenkamp, 2002).

Base-induced Rearrangements

The base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid-derived ammonium salts provides a unique approach to synthesizing α-arylazetidine-2-carboxylic acid esters. This study sheds light on the mechanistic aspects and synthetic applications of azetidine derivatives in organic chemistry (Tayama, Watanabe, & Sotome, 2017).

Enantioselective Biotransformations

The enantioselective biotransformation of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis AJ270 demonstrates the potential of microbial catalysis in producing optically pure azetidine-2-carboxylic acids. This process highlights the integration of biocatalysis with chemical synthesis for the development of chiral building blocks (Leng, Wang, Pan, Huang, & Wang, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBMOQXJOJWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431594 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174740-81-9 | |

| Record name | 1-Benzyloxycarbonylazetidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)